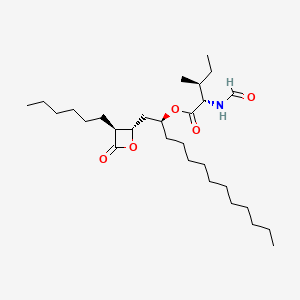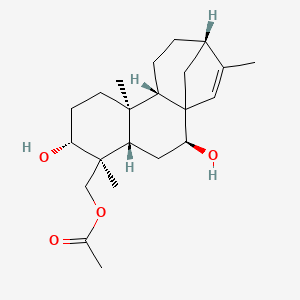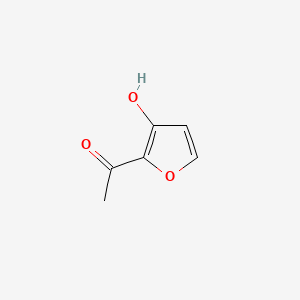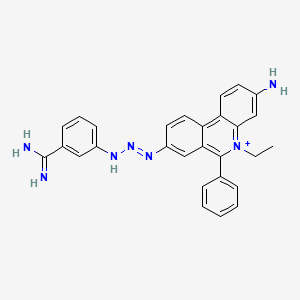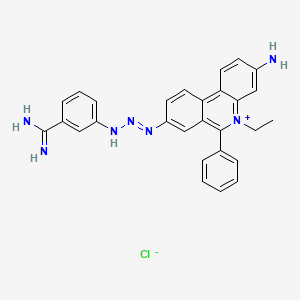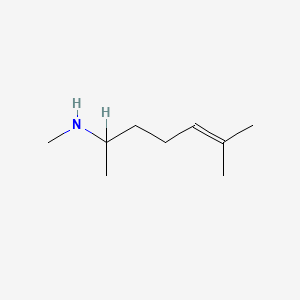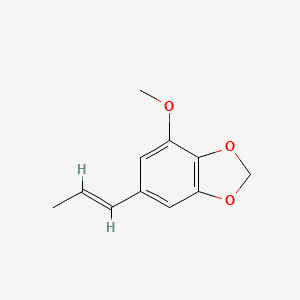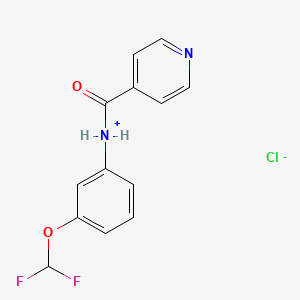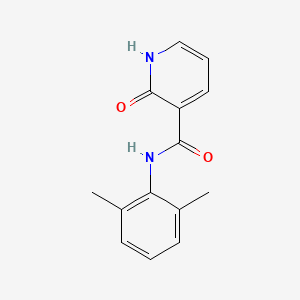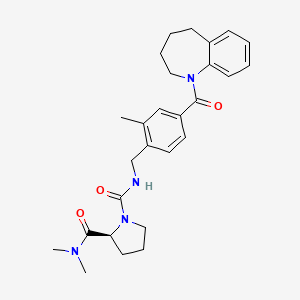
Fedovapagon
Übersicht
Beschreibung
Fedovapagon, also known as VA106483, is a selective and orally active vasopressin V2 receptor (V2R) agonist . It has been used in trials studying the treatment of Nocturia . The molecular formula of Fedovapagon is C27H34N4O3 .
Synthesis Analysis
The synthesis of Fedovapagon involves complex chemical reactions. A patent describes the creation of co-crystals of Fedovapagon with salicylic acid . The process involves dissolving Fedovapagon and salicylic acid and mixing them on a magnetic stirrer. Crystallization occurs after 15 minutes of mixing at room temperature .Molecular Structure Analysis
The molecular structure of Fedovapagon is complex. It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .Chemical Reactions Analysis
Fedovapagon can form co-crystals with salicylic acid . This process involves chemical reactions that lead to the formation of a new solid state form of Fedovapagon. Different salts and solid state forms of an active pharmaceutical ingredient like Fedovapagon may possess different properties .Physical And Chemical Properties Analysis
Fedovapagon has a molecular weight of 462.6 g/mol . Its IUPAC name is (2 S )-2- N ,2- N -dimethyl-1- N - [ [2-methyl-4- (2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide .Wissenschaftliche Forschungsanwendungen
Treatment of Nocturia in Men with Benign Prostatic Hyperplasia (BPH)
Fedovapagon has been investigated for its efficacy in treating nocturia, a condition characterized by frequent urination at night, in men with BPH. As a selective vasopressin V2 receptor (V2R) agonist, Fedovapagon works by stimulating V2 receptors in the kidney, leading to an antidiuretic effect. Clinical trials have shown promising results in reducing the number of night-time voids, thereby improving the quality of life for patients suffering from BPH-related nocturia .
Pharmacodynamics and Safety Profile
In clinical studies, Fedovapagon has undergone rigorous testing to evaluate its safety and pharmacodynamic properties. This includes assessing the drug’s effects on the QT/QTC interval in healthy volunteers, which is crucial for understanding the cardiac safety profile of the medication. Additionally, the interaction of Fedovapagon with strong inhibitors or inducers of CYP3A4, an enzyme important for drug metabolism, has been studied to ensure safe co-administration with other medications .
Potential for Treating Lower Urinary Tract Symptoms (LUTS)
Beyond nocturia, Fedovapagon’s mechanism of action suggests potential applications in treating other lower urinary tract symptoms. The modulation of the vasopressin V2 receptor could offer therapeutic benefits for conditions like overactive bladder and urinary incontinence, which are often associated with LUTS. Ongoing research is exploring these possibilities to expand the therapeutic scope of Fedovapagon .
Impact on Quality of Life
The impact of Fedovapagon on patients’ quality of life is a significant area of research. Nocturia and other LUTS can severely disrupt sleep patterns and daily activities. By effectively managing these symptoms, Fedovapagon has the potential to greatly enhance the overall well-being and productivity of individuals affected by these conditions .
Role in Polyuria-Related Conditions
Fedovapagon’s antidiuretic action positions it as a potential treatment for polyuria-related conditions, where excessive urine production is a symptom. This includes not only BPH but also other disorders that result in increased nighttime urination, providing a broader application for the drug in managing urinary conditions .
Investigational Use in Female Patients
While initial studies have focused on male patients with BPH, there is a growing interest in exploring the effects of Fedovapagon in female patients. Conditions such as bladder pain syndrome and neurogenic detrusor overactivity are being considered for future clinical trials, which could open up new avenues for the use of Fedovapagon in female urological health .
Long-Term Efficacy and Tolerability
Long-term studies are essential to understand the sustained efficacy and tolerability of Fedovapagon. Ongoing research aims to monitor patients over extended periods to gather data on the long-term benefits and any potential adverse effects that may arise from chronic use of the medication .
Comparative Studies with Other Antidiuretics
Comparative studies are being conducted to evaluate Fedovapagon against other antidiuretic agents. These studies are crucial for positioning Fedovapagon within the existing landscape of treatments for nocturia and related conditions, determining its relative effectiveness and identifying any unique advantages it may offer .
Wirkmechanismus
Target of Action
Fedovapagon, also known as VA106483, is a synthetic peptide that primarily targets the Vasopressin V2 receptor (V2R) . The V2R is a type of receptor in the body that responds to the hormone vasopressin .
Mode of Action
Fedovapagon acts as an agonist for the V2R . This means it binds to the V2R and activates it . The activation of V2R by Fedovapagon triggers a series of biochemical reactions that lead to the reabsorption of water from urine as it passes towards the bladder .
Biochemical Pathways
The activation of V2R by Fedovapagon leads to the reabsorption of water in the kidney’s collecting ducts . This process is part of the body’s overall fluid balance regulation. By promoting water reabsorption, Fedovapagon reduces the volume of urine produced, which can help alleviate conditions like nocturia .
Pharmacokinetics
Studies have been conducted to investigate the potential for co-administration of strong inhibitors or inducers of cyp3a4 to alter the pharmacokinetics of fedovapagon .
Result of Action
The primary result of Fedovapagon’s action is a reduction in nocturnal urine volume . This can lead to a decrease in nocturnal void frequency and an increase in the time to first nocturnal void . These effects can be beneficial for individuals suffering from nocturia .
Action Environment
It’s worth noting that the effectiveness of fedovapagon can be influenced by factors such as the patient’s hydration status and the presence of other medications, particularly those that can affect the cyp3a4 enzyme system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOLFWZIFNQQGH-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188331 | |
| Record name | Fedovapagon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fedovapagon | |
CAS RN |
347887-36-9 | |
| Record name | Fedovapagon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fedovapagon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11734 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fedovapagon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEDOVAPAGON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





